molecular formula C13H10ClN3S B2728078 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine CAS No. 477861-99-7

7-chloro-N-(2-thienylmethyl)-4-quinazolinamine

Cat. No. B2728078
CAS RN: 477861-99-7
M. Wt: 275.75
InChI Key: VALOVOLTPZOEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-N-(2-thienylmethyl)-4-quinazolinamine (7CNTMQ) is a novel synthetic molecule with potential applications in scientific research. It belongs to the quinazolinamine class of molecules, which are known for their diverse range of biological activities. 7CNTMQ has been studied for its potential use in a variety of laboratory experiments, including its ability to affect the biochemical and physiological effects of cells.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives have been extensively studied for their potential biological activities. For instance, a novel synthetic approach led to the creation of quinazoline compounds with expected biological activities, highlighting the chemical versatility and potential for therapeutic application of this scaffold (Párkányi & Schmidt, 2000). Furthermore, the synthesis and optimization of quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity demonstrate the scaffold's relevance in drug discovery (Noolvi & Patel, 2013).

Antimicrobial and Anti-inflammatory Applications

Quinazoline derivatives have shown promising antimicrobial and anti-inflammatory properties. Research on novel quinazoline-4-one/4-thione derivatives revealed their potential as antimicrobial, analgesic, and anti-inflammatory agents, further supporting the therapeutic versatility of quinazoline compounds (Dash et al., 2017).

Optoelectronic Materials

Quinazolines have also found applications in materials science, particularly in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the structural flexibility and utility of quinazoline derivatives beyond biomedical applications (Lipunova et al., 2018).

properties

IUPAC Name

7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALOVOLTPZOEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324362
Record name 7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477861-99-7
Record name 7-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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